2-(4-methyl-2-phenylthiazol-5-yl)-N-(2-(methylthio)phenyl)acetamide
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Description
Synthesis Analysis
The synthesis of thiazolyl-acetamide derivatives often involves reactions with various aldehydes, acyl chlorides, or esterification processes. For instance, the reaction of hydrazino-acetamide derivatives with different aldehydes has been utilized to synthesize compounds with antimicrobial and anti-inflammatory activities (Thomas, Geetha, & Murugan, 2009). Additionally, phenoxyacetyl chloride intermediates have been reacted with thiazol-2-amine derivatives to produce compounds showing promising antibacterial activity (Liao et al., 2017).
Molecular Structure Analysis
The molecular structure of thiazolyl-acetamide compounds is often elucidated using spectral data, including 1H NMR, 13C NMR, MS, IR, and elemental analyses. These techniques confirm the structures of synthesized compounds and are crucial for understanding the compound's chemical behavior (Evren et al., 2019).
Chemical Reactions and Properties
Thiazolyl-acetamides participate in various chemical reactions, including nucleophilic substitution and esterification. The chemical behavior under different conditions can yield a variety of functionalized derivatives, potentially altering their biological activity. For example, modifications at the methylene group of certain acetamides have been explored for insecticidal activity (Samaritoni et al., 1999).
Physical Properties Analysis
The physical properties of thiazolyl-acetamide derivatives, such as solubility, melting point, and crystal structure, can be studied using various analytical methods. These properties are essential for determining the compound's suitability for further application in biological systems or material science.
Chemical Properties Analysis
The chemical properties of these compounds, including reactivity, stability, and polarity, are influenced by their molecular structure. Studies on similar compounds have explored their conformations and the effects of different substituents on their chemical behavior (Ishmaeva et al., 2015). These properties are critical for designing compounds with desired biological or chemical activities.
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-N-(2-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS2/c1-13-17(24-19(20-13)14-8-4-3-5-9-14)12-18(22)21-15-10-6-7-11-16(15)23-2/h3-11H,12H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLIQBAMEPORBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CC(=O)NC3=CC=CC=C3SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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